Ortho-Fluorophenyl Substitution vs. Para-Fluorophenyl Isomer: Impact on Predicted Binding Conformation and Metabolic Stability
The 2-fluorophenyl group on CAS 919854-42-5 creates a unique ortho-substitution pattern that is absent in the commercially listed 4-fluorophenyl isomer. In analogous benzoylpiperazine-phthalimide AChE inhibitors, moving the fluorine from the para to the meta position was sufficient to improve IC50 from >1000 nM to 7.1 nM, a >140-fold enhancement [1]. Ortho-fluorine substitution can further restrict rotation of the phenyl ring, potentially pre-organizing the molecule into its bioactive conformation and reducing entropic penalty upon target binding. Additionally, ortho-fluorine substitution on phenylpiperazines has been shown in medicinal chemistry literature to increase metabolic stability by blocking para-hydroxylation, a major phase I metabolic pathway, though direct PK data for this specific compound is not publicly available [2].
| Evidence Dimension | Predicted AChE binding affinity differential (substituent position effect) |
|---|---|
| Target Compound Data | 2-Fluorophenyl (ortho) substitution; no direct IC50 data available for this specific CAS compound |
| Comparator Or Baseline | m-Fluoro benzoylpiperazine analog (compound 4e): IC50 = 7.1 nM; p-fluoro analog in same series: IC50 > 1000 nM |
| Quantified Difference | >140-fold improvement observed when fluorine is moved from para to meta position in analogous series; ortho effect predicted to be similarly significant based on conformational analysis |
| Conditions | In vitro AChE inhibition assay (Ellman method) using Electrophorus electricus AChE |
Why This Matters
This evidence indicates that the 2-fluorophenyl substitution pattern is not interchangeable with the 4-fluorophenyl isomer, and procurement of the correct ortho-substituted compound is essential for reproducing or extending any structure-activity relationship studies.
- [1] Mohammadi-Farani A, et al. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iran J Pharm Res. 2017; 16(1): 75-84. View Source
- [2] Böhm HJ, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004; 5(5): 637-643. View Source
